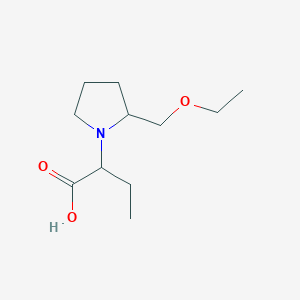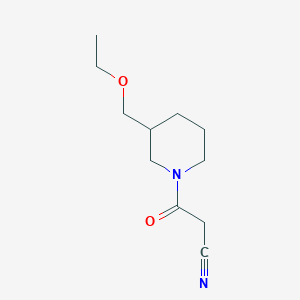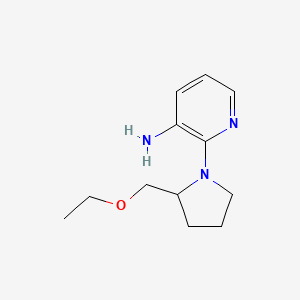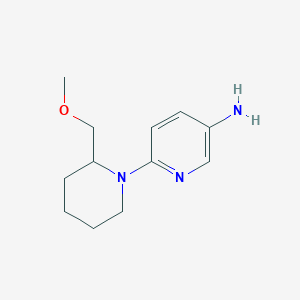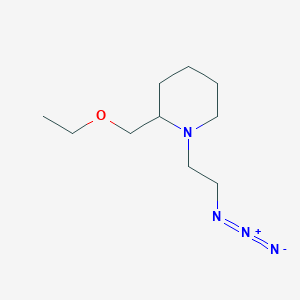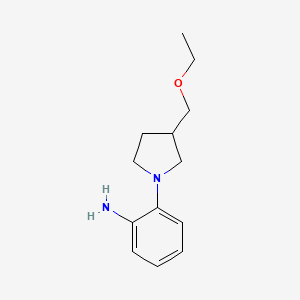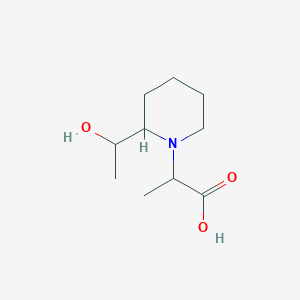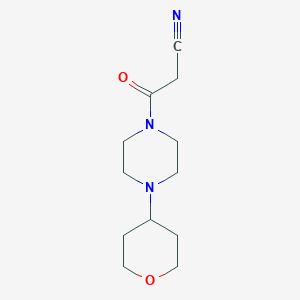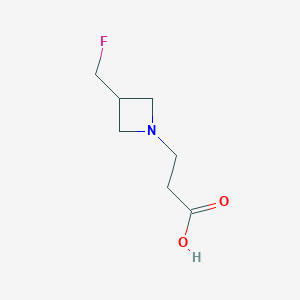
3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid
Descripción general
Descripción
3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H12FNO2 and its molecular weight is 161.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyurethane Applications : Azetidine-containing compounds, like 3-azetidinyl propanol, have been used to create self-curable aqueous-based polyurethane dispersions. These dispersions form a polymeric network structure upon drying, with potential applications in materials science and coatings (Wang, Chen, Yeh, & Chen, 2006).
Antibacterial Agents : Azetidinyl derivatives, specifically 7-azetidinylquinolones and naphthyridines, have shown potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Their efficacy and structure-activity relationships have been extensively studied, indicating potential for development into new antibacterial drugs (Frigola et al., 1994).
Synthesis of Antimicrobial Compounds : Various azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity, with several compounds exhibiting significant potency (Mistry, Desai, & Desai, 2016).
Chemical Synthesis and Stereochemistry : The synthesis of azetidin-2-ones, a class of compounds related to 3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid, has been explored for its potential in creating enantiomerically pure substances. These studies focus on understanding the stereochemical aspects of these compounds, which are important in developing pharmaceuticals (Mollet, D’hooghe, & de Kimpe, 2011).
Cancer Research : Compounds derived from azetidines have been synthesized and tested for their antitumor activities, showing potential for development into cancer therapeutics (Xiong Jing, 2011).
Quality Control of Pharmaceutical Ingredients : Analytical methods have been developed for quality control of active pharmaceutical ingredients derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, indicating the importance of these compounds in pharmaceutical manufacturing (Zubkov et al., 2016).
Nicotinic Acetylcholine Receptor Research : Azetidine derivatives have been used in synthesizing ligands for nicotinic acetylcholine receptors, aiding in neuroscience research and potential therapeutic applications (Doll et al., 1999).
Propiedades
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-3-6-4-9(5-6)2-1-7(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXGVXUHJABBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


